Home > Products > Screening Compounds P42779 > 3-Carbamyl-N-allylquinuclidinium
3-Carbamyl-N-allylquinuclidinium - 147137-16-4

3-Carbamyl-N-allylquinuclidinium

Catalog Number: EVT-1204810
CAS Number: 147137-16-4
Molecular Formula: C12H21BrN2O2
Molecular Weight: 305.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Carbamyl-N-allylquinuclidinium is synthesized from quinuclidine derivatives, particularly using quinuclidin-3-ol as a precursor. The compound falls under the category of quaternary ammonium compounds, characterized by a positively charged nitrogen atom bonded to four substituents. Its structural formula can be represented as C12H16N2O2, indicating the presence of both carbamyl and allyl functional groups.

Synthesis Analysis

The synthesis of 3-Carbamyl-N-allylquinuclidinium typically involves the following steps:

  1. Starting Material: The synthesis begins with quinuclidin-3-ol hydrochloride, which is commercially available.
  2. Carbamate Formation: The alcohol reacts with various carbamoyl chlorides or isocyanates to form the corresponding carbamate.
  3. Quaternization: A Menshutkin reaction is employed to quaternize the nitrogen atom, often using alkyl halides like allyl bromide. This step is crucial for enhancing the pharmacological properties of the compound.

Technical parameters such as reaction temperature, solvent choice (often DMSO or acetonitrile), and reaction time can significantly influence yield and purity. Typical yields for this synthesis can range from 70% to 90%, with melting points around 111–115 °C as determined by standard methods.

Molecular Structure Analysis

The molecular structure of 3-Carbamyl-N-allylquinuclidinium features a quinuclidine ring system with a carbamyl group attached to one nitrogen atom and an allyl group attached to another.

Key Structural Features:

  • Quinuclidine Ring: A bicyclic structure that contributes to the compound's rigidity and spatial configuration.
  • Carbamyl Group: This functional group enhances solubility and reactivity.
  • Allyl Group: Provides potential for further chemical modifications and enhances interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure. For instance, NMR can reveal chemical shifts indicative of the different environments surrounding hydrogen atoms in the molecule.

Chemical Reactions Analysis

3-Carbamyl-N-allylquinuclidinium participates in several key chemical reactions:

  1. Cholinesterase Inhibition: The compound acts as an inhibitor of acetylcholinesterase, which is critical for regulating cholinergic signaling in the nervous system. The R-isomer demonstrates higher potency compared to its S-isomer.
  2. Reversible Inhibition: It shows reversible inhibition characteristics, allowing for potential therapeutic applications without permanent alteration of enzyme activity.
  3. Protection Against Organophosphates: In vivo studies indicate that this compound provides protection against soman toxicity, a potent nerve agent, by inhibiting cholinesterase activity effectively.
Mechanism of Action

The mechanism of action for 3-Carbamyl-N-allylquinuclidinium primarily involves its interaction with cholinergic receptors and enzymes:

  1. Inhibition of Acetylcholinesterase: By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.
  2. Alteration in Cholinergic Function: The compound exhibits stereospecific effects; for example, the R-isomer significantly inhibits high-affinity choline uptake more effectively than the S-isomer.
  3. Neuroprotective Effects: By enhancing cholinergic transmission and protecting against neurotoxic agents like soman, it may offer therapeutic benefits in conditions such as Alzheimer's disease.
Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Approximately 220.27 g/mol
  • Melting Point: 111–115 °C
  • Solubility: Soluble in polar solvents like methanol and DMSO; limited solubility in non-polar solvents.
  • Stability: Generally stable under normal laboratory conditions but sensitive to hydrolysis in aqueous environments.

These properties are critical for understanding how the compound behaves under various conditions, influencing its application in medicinal chemistry.

Applications

3-Carbamyl-N-allylquinuclidinium has several promising applications:

  1. Pharmacological Research: Investigated as a potential treatment for neurodegenerative diseases due to its cholinergic activity.
  2. Chemical Warfare Protection: Its ability to inhibit acetylcholinesterase makes it a candidate for protective agents against nerve agents.
  3. Development of Cholinergic Drugs: As a lead compound, it may inspire further modifications leading to new therapeutic agents targeting cholinergic dysfunctions.
Introduction to 3-Carbamyl-N-allylquinuclidinium Bromide (CAB)

Chemical Identity and Structural Features

3-Carbamyl-N-allylquinuclidinium bromide (CAB) is a synthetically modified quaternary ammonium compound derived from the quinuclidine scaffold. Its molecular formula is C₁₂H₂₁BrN₂O, corresponding to a molecular weight of 289.22 g/mol. CAB features a positively charged quinuclidinium nitrogen atom, an allyl group attached to this nitrogen (N-allyl moiety), and a carbamyl (-OCONH₂) functional group at the 3-position of the bicyclic ring. This specific positioning renders CAB a bifunctional molecule capable of simultaneous interactions with cholinergic targets [2] [3].

The quinuclidine core (1-azabicyclo[2.2.2]octane) provides structural rigidity and mimics the bioactive conformation of acetylcholine, facilitating binding to cholinesterases and choline transporters. The carbamyl group enables reversible covalent inhibition of acetylcholinesterase (AChE), akin to established carbamate inhibitors like physostigmine, while the quaternary ammonium center and N-allyl substituent influence affinity for the choline transporter and contribute to the compound's stereospecificity. Crucially, CAB exists as enantiomers (R and S) due to the chiral center at carbon 3. Research demonstrates significant pharmacological differences between these isomers, particularly in their inhibition potency and protective efficacy [2] [3].

Table 1: Key Molecular Descriptors of 3-Carbamyl-N-allylquinuclidinium Bromide (CAB)

PropertyValue/Description
Systematic Name1-Allyl-3-[(aminocarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane bromide
Molecular FormulaC₁₂H₂₁BrN₂O
Molecular Weight289.22 g/mol
Core StructureQuinuclidinium (1-azabicyclo[2.2.2]octane)
Key Functional GroupsN-Allyl quaternary ammonium, C-3 carbamate (OCONH₂)
ChiralityChiral at C-3 (R and S enantiomers exist)
Parent Compound3-Quinuclidinol (C₇H₁₃NO, MW 127.18 g/mol) [1]

Historical Synthesis and Discovery

CAB was developed as a strategic modification of N-allyl-3-quinuclidinol (NAQ), a known potent inhibitor of high-affinity choline uptake (HACU). The rationale behind its synthesis stemmed from the need to combine two protective mechanisms against organophosphate (OP) poisoning—reversible AChE inhibition and suppression of acetylcholine (ACh) synthesis—into a single molecule. This approach aimed to enhance efficacy and simplify treatment protocols [2].

The synthesis of CAB involves a multi-step process starting with 3-quinuclidinol (CAS 1619-34-7). The primary route entails:

  • Quaternization: Reaction of 3-quinuclidinol with allyl bromide to yield N-allyl-3-quinuclidinol bromide (NAQ).
  • Carbamylation: Subsequent reaction of NAQ with an electrophilic carbamoylating agent, such as cyanogen bromide (BrCN) or a carbamoyl chloride, to install the carbamyl (-OCONH₂) group at the oxygen atom of the 3-hydroxy function. This step transforms the tertiary alcohol into a carbamate ester [2] [3].

The synthesis yields enantiomeric mixtures, necessitating separation techniques to isolate the pharmacologically active R- and S-enantiomers for individual evaluation. Optimization efforts focused on achieving high purity and yield of the desired quaternary ammonium carbamate structure, confirmed using techniques like NMR spectroscopy and mass spectrometry [2].

Table 2: Key Synthetic Steps and Precursors for CAB

StepReactant(s)ProductKey Transformation
Quaternization3-Quinuclidinol + Allyl BromideN-Allyl-3-quinuclidinol Bromide (NAQ)Formation of quaternary ammonium salt
CarbamylationNAQ + Carbamoylating Agent (e.g., BrCN)3-Carbamyl-N-allylquinuclidinium Bromide (CAB)Esterification (formation of carbamate)
SeparationRacemic CAB mixtureEnantiomerically pure R-CAB and S-CABResolution of stereoisomers

Role in Cholinergic Systems and Organophosphate Research

CAB exerts its primary pharmacological effects through dual modulation of cholinergic signaling, making it a significant compound in organophosphate (OP) countermeasure research:

  • Reversible Acetylcholinesterase (AChE) Inhibition: The carbamyl moiety in CAB acts as a substrate for AChE. Similar to other carbamates, CAB undergoes hydrolysis by AChE, leading to carbamylation of the enzyme's active site serine residue. This forms a covalent bond, temporarily preventing ACh hydrolysis. The decarbamylation rate is significantly slower than deacetylation, resulting in a transiently inhibited enzyme. Crucially, this inhibition is reversible, protecting a fraction of AChE from irreversible inhibition by highly toxic organophosphorus nerve agents like soman. Research demonstrates pronounced stereospecificity: R-CAB inhibits human erythrocyte AChE and plasma pseudocholinesterase (pChE) with IC₅₀ values of 25 µM and 29 µM, respectively, while S-CAB is markedly less potent [2].

  • Inhibition of High-Affinity Choline Uptake (HACU): CAB retains the ability of its precursor, NAQ, to potently inhibit HACU, the rate-limiting step in ACh synthesis. This activity is also stereoselective. R-CAB exhibits significantly higher potency (IC₅₀ = 4.8 µM) compared to S-CAB (IC₅₀ = 63 µM). By suppressing choline transport into presynaptic terminals, CAB reduces the synthesis of new ACh, thereby mitigating the consequences of excessive synaptic ACh accumulation resulting from AChE inhibition (whether by carbamates or OPs) [2].

  • Protection Against Soman Intoxication: The combination of reversible AChE inhibition and suppression of ACh synthesis in a single molecule translates into enhanced protection against OP poisoning. In vivo studies using guinea pigs demonstrated that pretreatment with R-CAB (10 µmol/kg, i.m.) 30 minutes before soman exposure, combined with post-exposure atropine (to block muscarinic receptors), provided significant protection against lethality up to 5 LD₅₀ doses of soman. This represents a substantial improvement over the protection offered by the precursor NAQ alone, which required doses up to 100 µmol/kg. Critically, S-CAB failed to provide significant protection, highlighting the essential role of stereochemistry in CAB's efficacy. The mechanism involves R-CAB binding to and protecting a portion of AChE from soman, while simultaneously reducing the amount of ACh available to overload synapses during the cholinergic crisis [2] [3].

CAB thus represents an early proof-of-concept for a bifunctional approach to nerve agent pretreatment and therapy, combining enzyme protection with neurotransmitter synthesis modulation. Its success paved the way for further research into quinuclidinium-based carbamates and oximes for CNS-active applications and medical countermeasures against OPs [2] [3].

Table 3: Mechanism of Action and Protective Efficacy of R-CAB Against Soman

Mechanism/TargetEffect of R-CABBiological ConsequenceRole in OP Protection
Acetylcholinesterase (AChE)Reversible carbamylation (IC₅₀ = 25 µM)Transient inhibition, protects AChE from OP inhibitionPreserves functional AChE pool during OP exposure
Plasma Pseudocholinesterase (pChE)Reversible carbamylation (IC₅₀ = 29 µM)Transient inhibition of scavenger proteinMinor contribution to scavenging OP molecules
High-Affinity Choline Uptake (HACU)Potent inhibition (IC₅₀ = 4.8 µM)Reduced acetylcholine (ACh) synthesisLimits ACh accumulation during cholinergic crisis
In Vivo Protection vs. SomanPretreatment (10 µmol/kg) + Atropine post-treatmentSurvival up to 5x LD₅₀Synergistic effect of AChE protection + reduced ACh synthesis

Properties

CAS Number

147137-16-4

Product Name

3-Carbamyl-N-allylquinuclidinium

IUPAC Name

(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide

Molecular Formula

C12H21BrN2O2

Molecular Weight

305.21 g/mol

InChI

InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H

InChI Key

BXDQGQQKPNCSLK-UHFFFAOYSA-N

SMILES

CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-]

Synonyms

3,N-CAB
3-carbamyl-N-allylquinuclidinium
3-carbamyl-N-allylquinuclidinium bromide
3-carbamyl-N-allylquinuclidinium, (R)-isomer
3-carbamyl-N-allylquinuclidinium, (S)-isome

Canonical SMILES

CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.